molecular formula C44H51F5N2O12 B13721692 DBCO-PEG8-PFP ester

DBCO-PEG8-PFP ester

Cat. No.: B13721692
M. Wt: 894.9 g/mol
InChI Key: GLCCNJGHFRIUAJ-UHFFFAOYSA-N
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Description

DBCO-PEG8-PFP ester is a polyethylene glycol (PEG) reagent that contains a dibenzocyclooctyne (DBCO) group and a pentafluorophenyl (PFP) ester. The DBCO group is known for its ability to react with azides in copper-free Click Chemistry reactions, while the PFP ester is an active ester that can react with amine groups. This compound is particularly valued for its stability and resistance to hydrolysis, as well as its ability to increase the water solubility of compounds in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG8-PFP ester typically involves the conjugation of a DBCO group to a PEG8 linker, followed by the introduction of a PFP ester. The reaction conditions often include:

    Solvent: Organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF).

    Temperature: Room temperature to slightly elevated temperatures.

    Catalysts: No catalysts are required for the copper-free Click Chemistry reaction between DBCO and azides.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for scalability and cost-effectiveness, often involving:

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG8-PFP ester primarily undergoes:

    Substitution Reactions: The PFP ester reacts with amine groups to form stable amide bonds.

    Click Chemistry Reactions: The DBCO group reacts with azides to form triazole linkages without the need for a copper catalyst.

Common Reagents and Conditions

    Reagents: Azides for Click Chemistry, amines for substitution reactions.

    Conditions: Room temperature, organic solvents like DCM or DMF, and sometimes mild heating.

Major Products

Scientific Research Applications

DBCO-PEG8-PFP ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of DBCO-PEG8-PFP ester involves:

Comparison with Similar Compounds

Similar Compounds

    DBCO-PEG2-PFP ester: Similar structure but with a shorter PEG linker.

    DBCO-PEG8-NHS ester: Contains an N-hydroxysuccinimide (NHS) ester instead of a PFP ester.

Uniqueness

DBCO-PEG8-PFP ester is unique due to its combination of a long PEG8 linker, which enhances water solubility, and a PFP ester, which provides stability and resistance to hydrolysis. This makes it particularly suitable for applications requiring high stability and solubility .

Properties

Molecular Formula

C44H51F5N2O12

Molecular Weight

894.9 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C44H51F5N2O12/c45-39-40(46)42(48)44(43(49)41(39)47)63-38(54)13-15-55-17-19-57-21-23-59-25-27-61-29-30-62-28-26-60-24-22-58-20-18-56-16-14-50-36(52)11-12-37(53)51-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)51/h1-8H,11-31H2,(H,50,52)

InChI Key

GLCCNJGHFRIUAJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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